molecular formula C20H16ClN3O4S B611937 Zifaxaban CAS No. 1378266-98-8

Zifaxaban

Cat. No.: B611937
CAS No.: 1378266-98-8
M. Wt: 429.875
InChI Key: MXWOUAQNXIUJIN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zifaxaban is a selective and active Factor Xa (FXa) antagonist developed as an oral anticoagulant for the investigation of thromboembolic disorders. Its mechanism of action involves the direct inhibition of FXa, a key serine protease in the coagulation cascade that is responsible for converting prothrombin to thrombin. By potently inhibiting FXa, this compound effectively interrupts the blood coagulation pathway, reducing thrombin generation and preventing thrombus formation. Preclinical research indicates that this compound demonstrates slightly higher in vitro activity against human FXa compared to Rivaroxaban, making it a promising candidate for cardiovascular and hematological research . The compound has been investigated for the prevention and treatment of deep vein thrombosis and pulmonary embolism . This compound, with the CAS number 1378266-98-8 and a molecular formula of C20H16ClN3O4S, has a molecular weight of 429.87 . The absolute configuration of its stereogenic center is confirmed to be S . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378266-98-8

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.875

IUPAC Name

5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1

InChI Key

MXWOUAQNXIUJIN-HNNXBMFYSA-N

SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TY-602;  TY602;  TY 602;  Zifaxaban

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Zifaxaban

Elucidation of Zifaxaban Synthetic Pathways

This compound has been successfully synthesized. newdrugapprovals.orgresearchgate.net The compound was first disclosed in a Chinese patent, CN102464658. blogspot.comnewdrugapprovals.org While detailed, step-by-step synthetic pathways with comprehensive reaction mechanisms are not extensively detailed in the immediately available search results, a general procedure has been described.

Specific key intermediates for the synthesis of this compound were not explicitly identified in the provided search results. However, a reported procedure involved several steps including filtration and evaporation of a filtrate under reduced pressure to remove solvent. blogspot.comnewdrugapprovals.org The resulting residue was then treated with ethyl acetate (B1210297) and incubated with stirring at 0 °C. blogspot.comnewdrugapprovals.org Following incubation, the solid was filtered and dried. blogspot.comnewdrugapprovals.org Further purification was carried out using acetonitrile, yielding a dark red solid. blogspot.comnewdrugapprovals.org

Based on a reported synthesis, the total product obtained was 117g with a yield of 68.9%. blogspot.comnewdrugapprovals.org

Information regarding specific optimization strategies employed in the synthesis of this compound was not found within the scope of the conducted searches.

Structural Elucidation of this compound

The structural identity of this compound has been rigorously determined using various analytical techniques, with single-crystal X-ray diffraction providing definitive information on its solid-state structure and stereochemistry.

Single-crystal X-ray diffraction analysis has been successfully applied to determine the crystal structure of this compound. blogspot.comnewdrugapprovals.orgresearchgate.netnewdrugapprovals.org this compound crystallizes in the monoclinic crystal system with the space group P21. blogspot.comnewdrugapprovals.orgresearchgate.netnewdrugapprovals.org The unit cell dimensions and other crystallographic parameters determined by this method are summarized in the table below. blogspot.comnewdrugapprovals.orgresearchgate.netnewdrugapprovals.org

Table 1: this compound Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P21
a (Å) 5.7900(12)
b (Å) 13.086(3)
c (Å) 12.889(3)
β (°) 100.86(3)
V (ų) 959.1(3)
Z 2
Dc (g/cm³) 1.489
F(000) 444
μ (mm⁻¹) 0.342
Final R 0.0320
wR 0.0640

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering of data.

The crystal structure analysis revealed that four intermolecular hydrogen bonds contribute to stabilizing the lattice structure. blogspot.com In the crystalline lattice, the this compound molecule adopts an L-shape conformation. blogspot.com

The absolute configuration of the stereogenic center in this compound was determined and confirmed to be (S) through single-crystal X-ray diffraction. blogspot.comnewdrugapprovals.orgnewdrugapprovals.org This is a critical piece of information for defining the specific isomer of this compound.

Spectroscopic methods are standard tools in the characterization of organic compounds, providing complementary information to X-ray diffraction for structural elucidation. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. arxiv.orgnd.edustackexchange.comnih.govacdlabs.comarxiv.orgnih.govopenreview.netorgchemboulder.com

Molecular and Biochemical Mechanism of Action of Zifaxaban

Direct Factor Xa Inhibition Kinetics

Zifaxaban exerts its anticoagulant effect through direct inhibition of Factor Xa activity. bocsci.comdrugs.com Studies have investigated the kinetic parameters of this interaction to characterize its potency and specificity.

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological process. For this compound, the IC50 for the inhibition of human Factor Xa has been determined through in vitro enzymatic assays. This compound competitively inhibits human FXa with an IC50 value reported as 11.1 nM. targetmol.commedchemexpress.commolnova.comnih.govtargetmol.comresearchgate.netmedchemexpress.cn This value indicates potent inhibition of the target enzyme.

Enzyme TargetSpeciesIC50 (nM)
Human Factor XaHuman11.1

Selectivity is a crucial characteristic for an anticoagulant to minimize off-target effects and potential side effects. This compound has demonstrated a high degree of selectivity for Factor Xa over other serine proteases involved in the coagulation cascade and other physiological processes. targetmol.commedchemexpress.commolnova.comnih.govtargetmol.comresearchgate.net Research indicates that this compound exhibits more than 10,000-fold greater selectivity for human FXa compared to other serine proteases. targetmol.commedchemexpress.commolnova.comnih.govtargetmol.comresearchgate.net This high selectivity contributes to its targeted action on coagulation. Specific data on inhibition constants (Ki) or IC50 values for a broad panel of other serine proteases are not detailed in the provided information, but the reported >10,000-fold selectivity highlights a significant preference for FXa.

Understanding the nature of inhibition provides insight into how an inhibitor interacts with its target enzyme. This compound has been characterized as a competitive inhibitor of Factor Xa. targetmol.commedchemexpress.commolnova.comnih.govtargetmol.comresearchgate.netapexbt.com Competitive inhibitors typically bind to the same active site as the substrate, competing for the enzyme's binding pocket. Additionally, this compound is described as a reversible inhibitor of Factor Xa. targetmol.comdrugs.comnih.govresearchgate.net Reversible inhibition implies that the inhibitor binds to the enzyme through non-covalent interactions, and the enzyme activity can be recovered upon removal of the inhibitor.

Molecular Interactions with Factor Xa

The inhibitory activity of this compound stems from its specific molecular interactions within the active site of Factor Xa. researchgate.net Factor Xa, as a serine protease, possesses a conserved active site containing a catalytic triad (B1167595) and distinct binding pockets (S1, S2, S3, S4) that accommodate specific structural features of its substrates and inhibitors. proteopedia.orgresearchgate.net

As a competitive inhibitor, this compound is understood to bind directly to the active site of Factor Xa. targetmol.comdgidb.org The active site of FXa is a well-defined region responsible for cleaving its substrate, prothrombin. bocsci.comproteopedia.org Small molecule inhibitors like this compound are designed to fit into and interact with the subsites (S1, S2, S3, S4) within this active site, thereby blocking substrate access and catalytic activity. researchgate.net While specific crystallographic or detailed modeling data for this compound bound to Factor Xa are not extensively described in the provided snippets, the competitive nature of inhibition strongly suggests binding to the active site. The S1 pocket of Factor Xa is known to be a primary determinant of specificity for many FXa inhibitors, often accommodating a basic or aromatic group of the inhibitor. d-nb.info

Impact on Prothrombinase Complex Activity

The prothrombinase complex is a key assembly in the coagulation pathway, consisting of Factor Xa, Factor Va, calcium ions, and a phospholipid surface. nih.gov This complex significantly enhances the rate of prothrombin conversion to thrombin. nih.gov Direct Factor Xa inhibitors, such as this compound, are designed to bind to FXa and prevent its interaction within this complex, thereby reducing the efficiency of thrombin generation. bocsci.com Research suggests that this compound, as a direct FXa inhibitor, is effective against both free Factor Xa and Factor Xa integrated within the prothrombinase complex. bocsci.comtargetmol.com

Non-interference with Platelet Aggregation Mechanisms

A key characteristic of this compound's mechanism of action is its lack of direct interference with platelet aggregation. nih.govdcchemicals.comprobechem.comresearchgate.net Platelet aggregation is a separate, although related, process in hemostasis involving the clumping of platelets to form a plug at the site of injury. While thrombin can induce platelet aggregation, direct FXa inhibitors like this compound primarily target the coagulation cascade upstream of significant thrombin generation, particularly the burst of thrombin required for robust platelet activation and fibrin (B1330869) clot formation. blogspot.comnewdrugapprovals.org

In vitro studies have specifically assessed the impact of this compound on platelet aggregation induced by various agonists, including collagen, adenosine (B11128) diphosphate (B83284) (ADP), and arachidonic acid. These studies have consistently shown that this compound does not impair platelet aggregation in response to these stimuli. nih.govdcchemicals.comprobechem.comresearchgate.net This indicates that this compound's anticoagulant effect is mediated solely through the inhibition of Factor Xa in the coagulation cascade and not through direct effects on platelet function. nih.govdcchemicals.comresearchgate.net

The selective inhibition of FXa without affecting platelet aggregation is a desirable property for anticoagulant agents, as it aims to prevent pathological clot formation while minimizing the impact on primary hemostasis, which is largely dependent on platelet function. newdrugapprovals.org

Detailed Research Findings

Pre-clinical studies have investigated the pharmacodynamic activity of this compound. In vitro studies confirmed its potent and selective inhibition of human FXa. targetmol.comnih.govmedchemexpress.comdcchemicals.commolnova.commedchemexpress.comprobechem.com

The following table summarizes key in vitro findings regarding this compound's inhibitory activity:

TargetIC50 (human)Selectivity vs. other serine proteases
Factor Xa (FXa)11.1 nM> 10,000-fold

Data compiled from various sources. targetmol.comnih.govmedchemexpress.comdcchemicals.commolnova.commedchemexpress.comprobechem.com

In vivo studies in animal models have further supported this compound's mechanism of action. In venous thrombosis models in rats, this compound significantly suppressed thrombus formation in a dose-dependent manner. nih.govmedchemexpress.comdcchemicals.commedchemexpress.comresearchgate.net Studies also showed that this compound prolonged clotting times, PT, and APTT in the plasma of humans, rabbits, and rats, with a relatively weak effect on thrombin time (TT). nih.govdcchemicals.comresearchgate.net This pattern is consistent with its specific inhibition of FXa. nih.govdcchemicals.comresearchgate.net

The lack of interference with platelet aggregation observed in vitro was also supported by findings in animal models, where this compound demonstrated antithrombotic efficacy with a trend towards less bleeding compared to other anticoagulants at equivalent antithrombotic doses. nih.govresearchgate.net This suggests that its selective mechanism of action may contribute to a potentially favorable bleeding profile. nih.govresearchgate.net

In Vitro Pharmacological Investigations of Zifaxaban Activity

Factor Xa Enzymatic Assay Methodologies

The inhibitory activity of zifaxaban against human FXa has been assessed using enzymatic assay methodologies. These assays typically involve incubating the test compound (this compound) at varying concentrations with human FXa and a suitable chromogenic substrate in a buffer solution. google.com The rate of substrate hydrolysis by FXa is then measured spectrophotometrically, often at a wavelength of 405 nm, using a microplate reader. google.com By comparing the enzymatic activity in the presence and absence of this compound, the concentration that inhibits 50% of the maximum FXa activity (IC₅₀) can be determined. google.com this compound has been shown to competitively inhibit human FXa with a reported IC₅₀ of 11.1 nM. researchgate.netnih.gov This demonstrates a high affinity for the target enzyme.

Coagulation Parameter Modulation in Plasma Systems

The effects of this compound on the coagulation cascade have been investigated in plasma systems by measuring its influence on standard clotting times: Prothrombin Time (PT), Activated Partial Thromboplastin (B12709170) Time (APTT), and Thrombin Time (TT). nih.govwikipedia.org These assays assess the integrity of different pathways within the coagulation cascade.

Prothrombin Time (PT) Prolongation

Prothrombin Time (PT) is a measure of the extrinsic and common pathways of coagulation. This compound has been shown to significantly prolong PT in plasma from humans, rabbits, and rats. nih.gov This effect is consistent with its mechanism of inhibiting Factor Xa, a key enzyme in the common pathway.

Activated Partial Thromboplastin Time (APTT) Prolongation

Activated Partial Thromboplastin Time (APTT) assesses the intrinsic and common pathways of coagulation. Similar to its effect on PT, this compound significantly prolonged APTT in human, rabbit, and rat plasma. nih.gov This further supports its inhibitory action on the common pathway, which is evaluated by the APTT assay. youtube.com

Thrombin Time (TT) Analysis

Thrombin Time (TT) specifically measures the final step of coagulation, the conversion of fibrinogen to fibrin (B1330869) by thrombin. Studies have indicated that this compound has a relatively weak effect on Thrombin Time. nih.gov This finding is expected for a selective Factor Xa inhibitor, as FXa acts upstream of thrombin in the coagulation cascade.

Below is a table summarizing the effects of this compound on coagulation parameters in different plasma types:

Plasma SourceProthrombin Time (PT)Activated Partial Thromboplastin Time (APTT)Thrombin Time (TT)
HumanSignificantly Prolonged nih.govSignificantly Prolonged nih.govRelatively Weak Effect nih.gov
RabbitSignificantly Prolonged nih.govSignificantly Prolonged nih.govRelatively Weak Effect nih.gov
RatSignificantly Prolonged nih.govSignificantly Prolonged nih.govRelatively Weak Effect nih.gov

Comparative In Vitro Activity with Other Xaban-Class Compounds

This compound's in vitro activity has been compared to that of other compounds belonging to the xaban class of direct Factor Xa inhibitors, such as rivaroxaban (B1684504). wikipedia.orgmims.comwikidata.org In in vitro assays against human FXa, this compound was found to be slightly more active than rivaroxaban. blogspot.comnewdrugapprovals.org this compound exhibits high selectivity for human FXa, demonstrating over 10,000-fold greater selectivity compared to other serine proteases. researchgate.netnih.gov

Below is a table comparing the in vitro activity (IC₅₀ for human FXa) of this compound and rivaroxaban:

CompoundHuman FXa IC₅₀ (nM)
This compound11.1 researchgate.netnih.gov
RivaroxabanSlightly Higher (Less Potent) blogspot.comnewdrugapprovals.org

Preclinical Pharmacodynamic Evaluation of Zifaxaban

Inhibition of Thrombus Formation in Venous Thrombosis Models (e.g., rat, rabbit)

Studies in venous thrombosis models in rats have shown that zifaxaban strongly suppresses thrombus formation. nih.govmedchemexpress.com The effective dose for 50% inhibition (ED50) in these models was reported as 3.09 mg/kg, with the peak efficacy observed 2 hours after administration. nih.govmedchemexpress.com

Research utilizing an inferior vena cava (IVC) thrombosis model induced by electrical injury and stenosis in rabbits also demonstrated that this compound had a significant inhibitory effect on thrombus formation. nih.govresearchgate.net This suggests this compound's potential for preventing deep venous thrombosis. nih.gov

Antithrombotic Effects in Arterial Thrombosis Models (e.g., arteriovenous-shunt, carotid thrombosis in rats)

This compound has also demonstrated antithrombotic effects in preclinical models of arterial thrombosis. In arteriovenous-shunt thrombosis models in rats, this compound inhibited thrombus formation in a dose-dependent manner. nih.govmedchemexpress.comresearcher.life Similarly, in rat carotid thrombosis models, this compound inhibited thrombus formation in a dose-dependent manner. nih.govmedchemexpress.com These findings indicate this compound's activity against thrombosis in both venous and arterial circulatory systems.

Dose-Dependent Pharmacodynamic Responses in Preclinical Species

Preclinical evaluations have consistently shown that this compound exhibits dose-dependent pharmacodynamic responses. nih.govmedchemexpress.comcatapult.org.ukfrontiersin.orgeuropa.eu This dose-dependency has been observed in its ability to inhibit thrombus formation in both venous and arterial thrombosis models in rats. nih.govmedchemexpress.com The inhibition of thrombus formation in the arteriovenous-shunt thrombosis model in rats was dose-dependent with an IC50 value of 3.12 μM. researcher.life

Comparative Preclinical Antithrombotic Activity against Reference Compounds (e.g., Rivaroxaban)

Comparative studies have been conducted to evaluate the preclinical antithrombotic activity of this compound against reference compounds such as rivaroxaban (B1684504). nih.govresearcher.lifefishersci.noprobechem.com In an in vitro assay against human FXa, this compound was slightly more active than rivaroxaban. blogspot.comresearchgate.net

In the rabbit IVC thrombosis model, the inhibitory effect of this compound on thrombosis was similar to that of rivaroxaban. nih.gov Furthermore, in a rat tail bleeding assay, this compound showed a trend of less bleeding than rivaroxaban at doses that achieved the same antithrombotic effect. nih.gov Rivaroxaban itself has demonstrated potent anticoagulant effects in plasma and the ability to prevent and treat venous and arterial thrombosis in animal models in preclinical studies. researchgate.netnih.govscienceopen.com

ModelSpeciesThis compound EffectReference Compound (Rivaroxaban) ComparisonSource
Venous Thrombosis (Thrombus Formation)RatStrongly suppressed (ED50=3.09 mg/kg)Not directly compared in this model nih.govmedchemexpress.com
Venous Thrombosis (IVC Thrombosis)RabbitSignificant inhibitionSimilar effect to rivaroxaban nih.govresearchgate.net
Arterial Thrombosis (AV-Shunt)RatDose-dependent inhibition (IC50=3.12 μM)Not directly compared in this model nih.govmedchemexpress.comresearcher.life
Arterial Thrombosis (Carotid)RatDose-dependent inhibitionNot directly compared in this model nih.govmedchemexpress.com
In vitro FXa Inhibition (Human)N/AIC50 = 11.1 nMSlightly more active than rivaroxaban nih.govmedchemexpress.comresearchgate.net
Bleeding Assay (Tail Bleeding)RatLess bleeding trend at equipotent antithrombotic dosesCompared to rivaroxaban nih.gov

Research and Early Development Trajectory of Zifaxaban

Discovery and Initial Patent Filings

Zifaxaban was first disclosed in patent CN102464658. newdrugapprovals.orgblogspot.com It is described as a compound useful for treating thromboembolic disorders. newdrugapprovals.orgblogspot.com The chemical structure of this compound is 5-Chloro-N-(5S)-2-oxo-3-[4-(2-oxopyridin-1(2H)-yl)phenyl]oxazolidin-5-ylimethyllthiophene-2-carboxamide, with a molecular formula of C20H16ClN3O4S and a molecular weight of 429.87 g/mol . newdrugapprovals.org The compound's crystal structure has been determined by single-crystal X-ray diffraction, revealing a monoclinic space group P21. newdrugapprovals.orgblogspot.com The absolute configuration of the stereogenic center was confirmed to be S. newdrugapprovals.org

Early Preclinical Development by Research Institutions

Early preclinical development of this compound was conducted by institutions such as the Tianjin Institute of Pharmaceutical Research and Tianjin Medical University in China. nih.govnewdrugapprovals.orgnih.govresearchgate.net These studies aimed to investigate the biochemical and pharmacological activity of this compound. nih.gov In vitro evaluations included enzyme, platelet aggregation, and clotting assays. nih.gov In vivo effects were examined in various rat thrombosis models, including venous thrombosis, arteriovenous-shunt thrombosis, and carotid thrombosis models, as well as bleeding models in rats. nih.gov

Preclinical studies demonstrated that this compound competitively inhibits human FXa with an IC50 of 11.1 nM. nih.govmedchemexpress.com It showed high selectivity, exhibiting over 10,000-fold greater selectivity than other serine proteases. nih.govmedchemexpress.com this compound did not impair platelet aggregation induced by common agonists such as collagen, adenosine (B11128) diphosphate (B83284) (ADP), or arachidonic acid. nih.gov It significantly prolonged clotting time, prothrombin time (PT), and activated partial thromboplastin (B12709170) time (APTT) in plasma from humans, rabbits, and rats, while having a relatively weak effect on thrombin time (TT). nih.gov

In rat models of venous thrombosis, this compound strongly suppressed thrombus formation with ED50 values of 3.09 mg/kg, with optimal efficacy observed 2 hours after administration. nih.govmedchemexpress.com It also inhibited thrombus formation in a dose-dependent manner in arteriovenous-shunt thrombosis and carotid thrombosis models in rats. nih.govmedchemexpress.com

Research Context within the Direct Oral Anticoagulant Class

This compound is being researched within the context of direct oral anticoagulants (DOACs), a class of antithrombotic agents that directly inhibit specific factors in the coagulation cascade, unlike traditional anticoagulants like warfarin (B611796) which affect multiple factors. stopafib.orggov.bc.camdpi.comheart.org DOACs include direct thrombin inhibitors and Factor Xa inhibitors. gov.bc.camdpi.com this compound belongs to the latter group, directly targeting Factor Xa. nih.govblogspot.commedchemexpress.com Other notable Factor Xa inhibitors in this class include rivaroxaban (B1684504), apixaban, edoxaban, and betrixaban. gov.bc.camdpi.comheart.org The development of DOACs has been a significant focus in anticoagulant research due to potential advantages over traditional therapies. stopafib.orgnih.gov

Distinguishing Features from Other Factor Xa Inhibitors

Research has explored how this compound compares to other Factor Xa inhibitors, particularly rivaroxaban, which was an earlier approved oral direct Factor Xa inhibitor. newdrugapprovals.orgblogspot.comresearchgate.net In in vitro assays, this compound was found to be slightly more active than rivaroxaban against human FXa. newdrugapprovals.orgblogspot.com

Preclinical studies in rats comparing this compound and rivaroxaban in a tail bleeding assay indicated that this compound showed a trend of less bleeding than rivaroxaban at doses that achieved comparable antithrombotic effects. nih.govnih.gov Studies in rabbits with inferior vena cava (IVC) thrombosis also suggested that while this compound had similar inhibitory effects on FXa and IVC thrombosis as rivaroxaban, its hemorrhagic effects were less severe. nih.gov

Research into Potential Niche Applications

While the primary research focus for this compound has been on the prevention and treatment of arterial and venous thrombosis, its distinguishing features, such as the potential for reduced bleeding compared to some other FXa inhibitors in preclinical models, suggest potential for research into specific patient populations or clinical scenarios where a favorable bleeding profile is particularly critical. nih.govnih.gov As an orally active direct FXa inhibitor, it fits within the broader research landscape of exploring the utility of DOACs for various thromboembolic disorders. nih.govnewdrugapprovals.orgnih.gov Preclinical studies have specifically investigated its effects in models relevant to deep vein thrombosis and pulmonary embolism. newdrugapprovals.orgblogspot.com

Future Directions and Unexplored Research Avenues for Zifaxaban

Investigation of Novel Analogues through Rational Design

Future research efforts could significantly benefit from the investigation of novel Zifaxaban analogues. Leveraging the known chemical structure of this compound (C₂₀H₁₆ClN₃O₄S) and its established interaction with the FXa active site, rational drug design principles can be applied to synthesize and evaluate modified compounds. blogspot.comnewdrugapprovals.orgmedchemexpress.com This approach aims to identify analogues with potentially improved pharmacological properties, such as enhanced potency, increased selectivity, altered pharmacokinetic profiles, or reduced off-target interactions. Given that this compound was reported to be slightly more active than rivaroxaban (B1684504) in vitro, comparative structural analysis and targeted modifications based on the binding modes of both compounds could inform the design process. blogspot.comnewdrugapprovals.org Techniques such as structure-activity relationship (SAR) studies, computational modeling, and fragment-based drug design could be employed to guide the synthesis and screening of these novel compounds.

Advanced Mechanistic Studies using High-Resolution Techniques

While the crystal structure of this compound has been determined, further advanced mechanistic studies utilizing high-resolution techniques could provide deeper insights into its interaction with Factor Xa. blogspot.comnewdrugapprovals.org Techniques such as kinetics, thermodynamics, and advanced spectroscopic methods (e.g., nuclear magnetic resonance (NMR) spectroscopy or surface plasmon resonance (SPR)) can be used to precisely quantify binding affinities, understand the dynamics of the this compound-FXa complex, and map the energetic contributions of specific molecular interactions. Cryo-electron microscopy (cryo-EM) could potentially offer insights into the conformational changes of FXa upon this compound binding, especially if studying the interaction in complex with other proteins involved in the coagulation cascade. These detailed mechanistic studies are crucial for a comprehensive understanding of how this compound exerts its inhibitory effect and can further inform rational design efforts for improved analogues.

Development of Advanced Analytical Methods for this compound Quantification in Research Matrices

The development and validation of advanced analytical methods for the quantification of this compound in various research matrices are essential to support ongoing and future studies. Accurate and sensitive quantification is necessary for pharmacokinetic and pharmacodynamic studies in animal models and potentially in future human trials, as well as for understanding its distribution and metabolism. medchemexpress.commedchemexpress.comresearchgate.net While some preclinical pharmacodynamic studies have been conducted, detailed bioanalytical methods for quantifying this compound in biological samples were not extensively detailed in the search results. medchemexpress.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for quantifying small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.net Future research should focus on developing validated LC-MS/MS methods with appropriate sensitivity, specificity, accuracy, and precision for this compound, enabling reliable quantification to support further preclinical and clinical investigations. mdpi.com The development of methods for quantifying this compound in other research matrices, such as cell lysates or in vitro assay buffers, may also be necessary depending on the specific research questions being addressed.

Q & A

Q. What experimental approaches are recommended to evaluate the inhibitory potency of Zifaxaban against Factor Xa (FXa) in vitro?

To assess this compound’s inhibitory potency, researchers typically use competitive binding assays with purified human FXa. The half-maximal inhibitory concentration (IC50) is determined by titrating this compound against FXa activity, measured via chromogenic substrates (e.g., S-2222). For example, this compound exhibits an IC50 of 11.1 nM for human FXa, with >10,000-fold selectivity over other serine proteases . Parallel experiments with structurally similar inhibitors (e.g., rivaroxaban) can provide comparative insights into binding kinetics .

Q. How do researchers assess the selectivity of this compound for FXa over other serine proteases?

Selectivity is evaluated by testing this compound against a panel of serine proteases (e.g., thrombin, trypsin, plasmin) under standardized conditions. Activity is quantified using fluorogenic or chromogenic substrates. For instance, this compound’s affinity for FXa is >10,000-fold higher than for other proteases, confirmed via IC50 ratios and kinetic dissociation constants (Kd) . Cross-reactivity assays should include physiological concentrations of competing enzymes to mimic in vivo conditions.

Q. What pharmacokinetic parameters are critical when designing in vivo studies for this compound?

Key parameters include oral bioavailability , plasma half-life , and time to peak efficacy . In rat models, this compound achieves maximal antithrombotic efficacy 2 hours post-administration, with an ED50 of 3.09 mg/kg in venous thrombosis models . Researchers should also monitor metabolite profiles (e.g., oxidation products) using LC-MS to ensure stability and activity retention.

Advanced Research Questions

Q. What structural features of this compound contribute to its high affinity for FXa, and how can these be validated experimentally?

this compound’s L-shaped conformation , stabilized by intermolecular hydrogen bonds (e.g., between the oxazolidinone moiety and FXa’s S4 pocket), enhances binding specificity . X-ray crystallography of the this compound-FXa complex (space group P21, resolution ~0.032 R-factor) reveals critical interactions, such as the chloro-thiophene group occupying the hydrophobic S1 pocket. Mutagenesis studies (e.g., alanine scanning of FXa’s active site) can further validate binding determinants .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability limitations or model-specific factors . For example, while this compound shows potent FXa inhibition in vitro (IC50 = 11.1 nM), its in vivo ED50 in rat thrombosis models is 3.09 mg/kg . To address this, researchers should:

  • Measure free plasma concentrations to confirm target engagement.
  • Optimize dosing schedules to align with pharmacokinetic peaks.
  • Validate thrombosis models (e.g., arteriovenous shunt vs. carotid injury) for clinical relevance .

Q. What methodological considerations are critical for synthesizing high-purity this compound for preclinical studies?

The synthesis of this compound (C20H16ClN3O4S) involves a multi-step process, including:

  • Stereoselective formation of the (5S)-oxazolidinone core.
  • Crystallization in monoclinic P21 symmetry to ensure enantiomeric purity (>99% ee) .
  • Purity validation via HPLC (≥98%) and elemental analysis. Contaminants (e.g., unreacted intermediates) must be quantified using NMR and mass spectrometry.

Q. How can researchers optimize experimental designs for comparative studies of this compound and other FXa inhibitors (e.g., rivaroxaban)?

Comparative studies should include:

  • Head-to-head in vitro assays under identical conditions (e.g., FXa inhibition, selectivity profiles).
  • In vivo crossover studies in thrombosis models to compare ED50 and bleeding risk.
  • Structural analyses (e.g., molecular docking) to correlate efficacy differences with binding modes. For example, this compound’s L-shaped conformation may confer tighter binding than rivaroxaban’s linear structure .

Methodological Guidelines

  • Data Interpretation : When analyzing dose-response curves, use nonlinear regression models (e.g., four-parameter logistic equation) to calculate IC50/ED50 values.
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, including thrombosis model endpoints and analgesia protocols .
  • Reproducibility : Report crystal structure parameters (e.g., unit cell dimensions, R-factors) following CIF standards to enable replication .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.